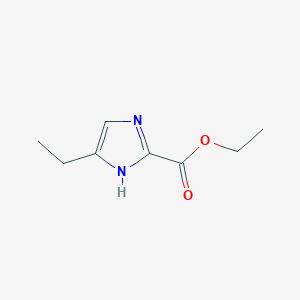

Ethyl 5-ethyl-1H-imidazole-2-carboxylate

Descripción general

Descripción

Ethyl 5-ethyl-1H-imidazole-2-carboxylate is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are a significant class of compounds due to their presence in various biologically active molecules and their wide range of applications in medicinal chemistry, agriculture, and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-ethyl-1H-imidazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the condensation of ethyl glyoxalate with ethylamine, followed by cyclization and esterification . The reaction conditions often involve the use of catalysts such as nickel or erbium triflate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes steps like condensation, cyclization, and esterification, often under controlled temperature and pressure conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Chlorination at the 4-Position

Ethyl 5-ethyl-1H-imidazole-2-carboxylate undergoes regioselective chlorination at the 4-position of the imidazole ring using N-chlorosuccinimide (NCS). This reaction proceeds under mild conditions, yielding ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate as the major product .

| Reaction Parameter | Conditions |

|---|---|

| Reagent | N-chlorosuccinimide (NCS) |

| Solvent | Chloroform |

| Temperature | 20°C (room temperature) |

| Reaction Time | 28 hours |

| Yield | 45% |

The reaction mechanism likely involves electrophilic aromatic substitution, where NCS acts as a chlorinating agent. Post-reaction workup includes extraction with chloroform and purification via silica gel chromatography .

Ester Hydrolysis

The ethyl ester group can be hydrolyzed under basic or acidic conditions to yield 5-ethyl-1H-imidazole-2-carboxylic acid . While specific reaction conditions for this compound are not explicitly documented, analogous imidazole esters typically undergo hydrolysis as follows:

| Reaction Type | Typical Conditions |

|---|---|

| Acidic Hydrolysis | HCl (conc.), reflux, 6–12 hours |

| Basic Hydrolysis | NaOH (aq.), ethanol, reflux, 4–8 hours |

The carboxylic acid derivative serves as a precursor for further functionalization, such as amide bond formation .

Amide Formation via Carboxylic Acid Intermediate

After hydrolysis to 5-ethyl-1H-imidazole-2-carboxylic acid, the compound can undergo coupling reactions with amines to form amides. A general procedure involves using carbodiimide-based reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) :

| Reagent System | Conditions |

|---|---|

| EDCI/HOBt | Dichloromethane or DMF, 0–25°C |

| Base | DIPEA (N,N-diisopropylethylamine) |

| Reaction Time | 1–24 hours |

For example, coupling with benzylamine would yield N-benzyl-5-ethyl-1H-imidazole-2-carboxamide.

Functionalization of the Imidazole Ring

While direct evidence for electrophilic substitution (e.g., nitration, sulfonation) on this compound is limited, analogous imidazole derivatives undergo such reactions at the N1 or C4 positions. The ethyl substituent at C5 may sterically hinder reactivity at adjacent positions .

Comparative Reactivity with Analogous Compounds

The reactivity profile of this compound differs from related compounds due to its substitution pattern:

| Compound | Key Reactivity Differences |

|---|---|

| Ethyl 5-bromo-1H-imidazole-2-carboxylate | Bromine enables Suzuki coupling reactions |

| Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | Nitro group facilitates reduction to amines |

The ethyl group in this compound primarily influences steric and electronic effects rather than direct participation in cross-coupling reactions.

Industrial-Scale Considerations

Large-scale synthesis of derivatives from this compound prioritizes cost efficiency and safety. For example, continuous flow reactors may optimize chlorination reactions by minimizing NCS handling risks .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 5-ethyl-1H-imidazole-2-carboxylate has been investigated for its potential as a pharmaceutical intermediate. It serves as a building block in the synthesis of various bioactive compounds, particularly those targeting bacterial infections and other diseases.

- Antibacterial Activity : Research indicates that derivatives of imidazole carboxylates exhibit significant antibacterial properties by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

- Anticancer Potential : Some studies have explored the use of imidazole derivatives in cancer therapy due to their ability to interfere with cellular signaling pathways involved in tumor growth .

Case Studies

- Synthesis of Novel Antibiotics : A study focused on developing antibiotics with a unique mechanism of action highlighted the role of this compound as a precursor in synthesizing compounds that showed reduced cytotoxicity while maintaining high antibacterial efficacy .

- Biology-Oriented Drug Synthesis (BIODS) : In vitro studies demonstrated that compounds derived from this compound exhibited inhibitory effects on β-glucuronidase, an enzyme linked to various diseases, suggesting potential therapeutic applications .

Chemical Reactions and Mechanisms

The compound can participate in various chemical reactions, including:

- Esterification : Reacting with different alcohols to form esters, which can modify its solubility and biological activity.

- Substitution Reactions : Allowing for the introduction of functional groups that enhance its pharmacological properties.

Mecanismo De Acción

The mechanism of action of Ethyl 5-ethyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The ester group can undergo hydrolysis, releasing active carboxylate ions that participate in various biological processes .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl imidazole-4-carboxylate

- Ethyl 2-amino-1H-imidazole-5-carboxylate

- 1H-Imidazole, 2-ethyl-

Uniqueness

Ethyl 5-ethyl-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 5-position and the ester group at the 2-position differentiates it from other imidazole derivatives, making it a valuable compound for targeted applications in medicinal chemistry and material science .

Actividad Biológica

Ethyl 5-ethyl-1H-imidazole-2-carboxylate (EEC) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of EEC, focusing on its synthesis, mechanisms of action, and various biological effects supported by case studies and research findings.

EEC is synthesized through the alkylation of ethyl imidazole-2-carboxylate. The reaction typically involves the use of a base such as potassium carbonate in an organic solvent like acetonitrile under reflux conditions. This synthetic route allows for the production of EEC in a relatively straightforward manner, making it accessible for further biological evaluation.

EEC's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to their active sites or modulate receptor signaling pathways. These interactions can lead to significant biological effects, such as:

- Enzyme Inhibition : EEC has been studied for its potential as an enzyme inhibitor, which may have implications in treating diseases where enzyme dysregulation is a factor.

- Antimicrobial Activity : Preliminary studies indicate that EEC exhibits antimicrobial properties, potentially effective against a range of pathogens.

Antimicrobial Activity

EEC has demonstrated notable antimicrobial activity in various studies. For instance, it was found to inhibit the growth of several bacterial strains, showcasing its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined through standard microbiological assays.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that EEC could serve as a lead compound for developing new antimicrobial therapies.

Anticancer Activity

Research has also highlighted the anticancer properties of EEC. In vitro studies on various cancer cell lines revealed that EEC significantly inhibits cell proliferation and induces apoptosis. For example:

- Cell Lines Tested : HeLa (cervical), HT-29 (colon), A549 (lung)

- IC50 Values :

- HeLa: 0.737 ± 0.05 µM

- HT-29: 1.194 ± 0.02 µM

These findings indicate that EEC may be a promising candidate for further development as an anticancer agent, particularly due to its ability to disrupt mitochondrial membrane potential and induce early apoptosis in cancer cells .

Case Studies

Several case studies have investigated the biological effects of EEC:

- Antimicrobial Study : A study evaluated the effectiveness of EEC against multi-drug resistant strains of bacteria, where it showed significant inhibition compared to control groups.

- Anticancer Evaluation : In another study, EEC was administered to mice with induced tumors, resulting in reduced tumor size and improved survival rates compared to untreated controls.

Propiedades

IUPAC Name |

ethyl 5-ethyl-1H-imidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-6-5-9-7(10-6)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBQZDDWPFZPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566632 | |

| Record name | Ethyl 5-ethyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171124-65-4 | |

| Record name | Ethyl 5-ethyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.